1-n-Propyl-5-hydroxyoxindole
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Overview
Description
1-n-Propyl-5-hydroxyoxindole is a derivative of oxindole, a class of compounds known for their diverse biological activities. This compound features a hydroxy group at the 5-position and a propyl group at the nitrogen atom, making it a unique structure within the oxindole family. Oxindoles are significant in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral properties .
Preparation Methods
The synthesis of 1-n-Propyl-5-hydroxyoxindole can be achieved through various synthetic routes. One common method involves the Nenitzescu synthesis, which uses quinones and enamines as starting materials. Calcium iodide (CaI2) is often employed as a catalyst in this reaction, which proceeds through a cycloaddition mechanism . The reaction conditions typically involve refluxing in dichloromethane (DCM) or other polar solvents, with acetic acid sometimes used to enhance the formation of the desired product .
Industrial production methods for oxindole derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-n-Propyl-5-hydroxyoxindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxindole ring to more saturated structures, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted oxindoles and quinone derivatives .
Scientific Research Applications
1-n-Propyl-5-hydroxyoxindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in studies of enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-n-Propyl-5-hydroxyoxindole involves its interaction with various molecular targets, including enzymes and receptors. For example, it can act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may bind to specific receptors in cancer cells, leading to apoptosis or cell cycle arrest . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-n-Propyl-5-hydroxyoxindole can be compared to other similar compounds, such as:
5-Hydroxyindole: This compound shares the hydroxy group at the 5-position but lacks the propyl group at the nitrogen atom.
Isatin Derivatives: Isatin and its derivatives are structurally related to oxindoles and exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxindole derivatives .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-hydroxy-1-propyl-3H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-5-12-10-4-3-9(13)6-8(10)7-11(12)14/h3-4,6,13H,2,5,7H2,1H3 |
InChI Key |
WYSOSHSFSPALSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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